![molecular formula C39H27N3 B12632548 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene CAS No. 921205-08-5](/img/structure/B12632548.png)
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene is an organic compound with the chemical formula C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its unique structure, which includes three pyridine groups attached to a central benzene ring. It is widely used in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells .
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-aminophenylboronic acid with 1,3,5-triiodobenzene in the presence of a palladium catalyst (Pd(OAc)₂) and a base such as barium hydroxide (Ba(OH)₂) . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Analyse Chemischer Reaktionen
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The pyridine groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions[][3].
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of luminescent materials, including OLEDs and fluorescent dyes for sensing and imaging applications[][4].
Biology: The compound’s unique structure allows it to be used in the development of molecular receptors and sensors for biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene involves its role as an electron-transport layer and hole-blocking layer in organic electronic devices. The compound’s electron-deficient pyridine groups and high triplet energy level facilitate efficient electron transport and hole blocking, leading to improved device performance . The molecular targets and pathways involved include the interaction with electron and hole transport materials, enhancing the overall efficiency of the devices.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(2-methylphenyl)benzene: This compound has methyl groups instead of pyridine groups, resulting in different electronic properties.
1,3,5-Tris(4-formylphenyl)benzene: This compound contains formyl groups, which can undergo different chemical reactions compared to pyridine groups.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound is used in OLEDs and has different photophysical properties compared to this compound.
This compound stands out due to its high triplet energy level and electron-deficient pyridine groups, making it highly effective as an electron-transport and hole-blocking material in organic electronic devices .
Eigenschaften
CAS-Nummer |
921205-08-5 |
|---|---|
Molekularformel |
C39H27N3 |
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
2-[3-[3,5-bis(3-pyridin-2-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C39H27N3/c1-4-19-40-37(16-1)31-13-7-10-28(22-31)34-25-35(29-11-8-14-32(23-29)38-17-2-5-20-41-38)27-36(26-34)30-12-9-15-33(24-30)39-18-3-6-21-42-39/h1-27H |
InChI-Schlüssel |
LRDHDNAFIVTEHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=N5)C6=CC=CC(=C6)C7=CC=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
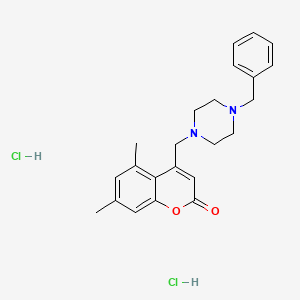
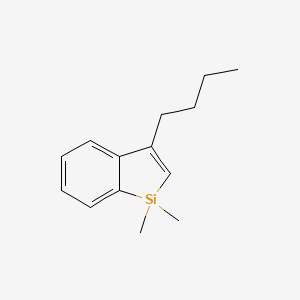

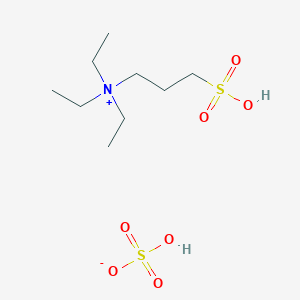
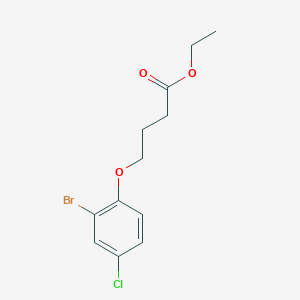
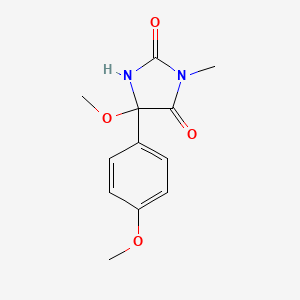
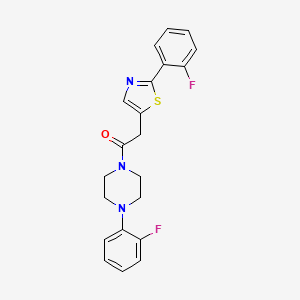
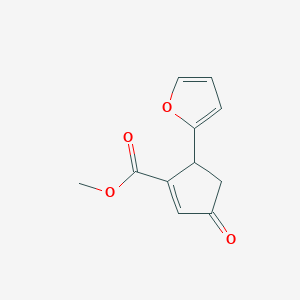
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)

